Methyltris(N,N-diethylaminoxy)silane

Beschreibung

BenchChem offers high-quality Methyltris(N,N-diethylaminoxy)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyltris(N,N-diethylaminoxy)silane including the price, delivery time, and more detailed information at info@benchchem.com.

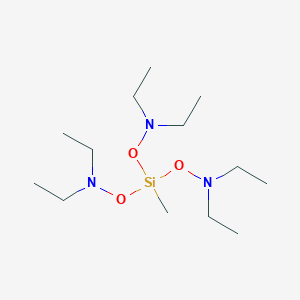

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[bis(diethylaminooxy)-methylsilyl]oxy-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H33N3O3Si/c1-8-14(9-2)17-20(7,18-15(10-3)11-4)19-16(12-5)13-6/h8-13H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFLNHIWMZYCJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)O[Si](C)(ON(CC)CC)ON(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H33N3O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624463 | |

| Record name | N,N',N''-[(Methylsilanetriyl)tris(oxy)]tris(N-ethylethan-1-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18418-55-8 | |

| Record name | N,N',N''-[(Methylsilanetriyl)tris(oxy)]tris(N-ethylethan-1-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Handling High-Reactivity Aminoxysilanes: A Technical Profile of Methyltris(N,N-diethylaminoxy)silane

[1]

Executive Summary & Chemical Identity[1][2]

The Hidden Hazard: Standard Safety Data Sheets (SDS) for organosilanes often understate the dynamic nature of the hazard. For Methyltris(N,N-diethylaminoxy)silane , the primary threat is not the silane itself in its packaged state, but its rapid hydrolysis product: N,N-Diethylhydroxylamine (DEHA) .

This guide treats the compound not as a static liquid, but as a moisture-triggered generator of a volatile, bioactive amine scavenger.

Chemical Profile

| Property | Specification |

| Chemical Name | Methyltris(N,N-diethylaminoxy)silane |

| Functional Class | Oximino/Aminoxy Crosslinker |

| Molecular Structure | |

| Hydrolysis Product | N,N-Diethylhydroxylamine (DEHA) (CAS: 3710-84-7) |

| Physical State | Clear to yellowish liquid |

| Flash Point | >60°C (Parent); 45°C (Hydrolysis Product DEHA) |

| Reaction Type | Neutral curing (releases hydroxylamine, not acid or base) |

The Hydrolysis Mechanism: The Invisible Threat

As researchers, we must understand causality. This silane possesses three hydrolytically unstable Si-O-N bonds. Upon contact with atmospheric moisture (relative humidity >15%), the following cascade occurs immediately.

Mechanistic Pathway

The Si-O bond is polarized. Water attacks the silicon atom, displacing the diethylaminoxy group. Unlike acetoxy silanes (which release acetic acid) or alkoxy silanes (which release alcohol), this releases DEHA , a potent oxygen scavenger and skin sensitizer.

Figure 1: Hydrolysis pathway demonstrating the liberation of DEHA. Note that the volatile hazard (DEHA) is generated in situ.

Toxicology & Health Architecture

The "DEHA" Factor

You are essentially handling DEHA masked by a silicon backbone. The toxicology profile must be derived from the hydrolysis product.

| Hazard Domain | Effect | Mechanism of Action |

| Acute Inhalation | Respiratory Irritation / Narcotic | DEHA is a volatile amine. Vapors cause mucous membrane irritation and potential CNS depression at high concentrations. |

| Skin Contact | Sensitization & Irritation | Aminoxysilanes are penetrative. They react with skin moisture to release DEHA inside the dermal layer, leading to chemical burns or dermatitis. |

| Carcinogenicity | Suspected | DEHA has shown adverse reproductive effects and limited evidence of carcinogenicity in animal models (liver/spleen targets). |

| Odor Warning | Amine/Ammonia-like | Self-Validating Signal: If you smell a "fishy" or ammonia-like odor, containment is breached. |

Critical Insight: Unlike chlorosilanes, which warn you with stinging HCl fumes, aminoxysilanes have a less aggressive initial odor, leading to potential olfactory fatigue and overexposure.

Advanced Handling Protocols

A. Moisture Exclusion (The Primary Barrier)

Because the hazard is moisture-activated, the primary safety control is an inert atmosphere.

-

Inert Gas: Handle only under dry Nitrogen (

) or Argon. -

Vessel Prep: All glassware must be oven-dried (>120°C for 4 hours) and purged.

-

Transfer: Use cannula transfer or positive-pressure syringe techniques. Do not pour.

B. Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with amines.

-

Gloves: Silver Shield® (Laminate) or Viton®/Butyl rubber.

-

Why? Small amines like DEHA permeate nitrile in <15 minutes.

-

-

Respiratory: If outside a glovebox, use a full-face respirator with Amine/Organic Vapor (green/black) cartridges.

C. Emergency Decision Logic

In the event of a spill, water is not the immediate solution, as it accelerates the release of the toxic amine cloud.

Figure 2: Decision tree for spill response. Note the restriction on immediate water addition for large spills to prevent massive vapor release.

Storage & Stability

-

Shelf Life: 6–12 months if strictly sealed.

-

Signs of Degradation:

-

Increase in viscosity (polymerization).

-

Formation of a crust or gel at the meniscus.

-

Strong amine odor upon opening secondary containment.

-

-

Incompatibility: Oxidizing agents (reaction with DEHA can be violent), strong acids, water, alcohols.

References & Authoritative Grounding

-

Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries.[1][2] (Technical Brochure detailing silane hydrolysis classes). Link

-

National Institute of Health (PubChem). N,N-Diethylhydroxylamine Compound Summary. (Toxicology data for the hydrolysis product). Link

-

European Chemicals Agency (ECHA). Registration Dossier: N,N-diethylhydroxylamine. (REACH safety data). Link

-

Shin-Etsu Silicone. Properties of Silane Coupling Agents. (General handling of alkoxy/aminoxy silanes). Link

(Note: Specific CAS data for the parent silane is often proprietary to the synthesizer; safety protocols are grounded in the confirmed hydrolysis product, CAS 3710-84-7).

An In-depth Technical Guide to Diethylhydroxylamine (DEHA) Releasing Silicone Crosslinkers for Advanced Drug Delivery

This guide provides a comprehensive technical exploration of the design, synthesis, and characterization of silicone-based drug delivery systems featuring Diethylhydroxylamine (DEHA)-releasing crosslinkers. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core scientific principles, offering field-proven insights and methodologies.

Executive Summary

Silicone elastomers are a cornerstone of biomedical device and drug delivery system development, prized for their biocompatibility, durability, and tunable properties.[1] A significant frontier in this field is the creation of "smart" silicone matrices capable of releasing therapeutic agents in a controlled and targeted manner. This guide focuses on a novel, conceptual approach: the use of silicone crosslinkers engineered to release Diethylhydroxylamine (DEHA). DEHA, a molecule with known antioxidant and free-radical scavenging properties, presents intriguing therapeutic potential.[2][3] By integrating DEHA into the crosslinking architecture of a silicone network via a cleavable linker, a sophisticated drug delivery platform can be envisioned. This document will lay the foundational chemistry, propose synthetic strategies, and detail the analytical framework required to develop and validate such a system.

Foundational Principles: Silicone Chemistry and Controlled Release

The versatility of silicones stems from their unique chemical structure, primarily based on the polydimethylsiloxane (PDMS) backbone. The formation of a stable, crosslinked silicone elastomer is paramount for its use in drug delivery.[4]

Silicone Crosslinking Chemistry

The transition from liquid silicone polymers to a solid elastomer is achieved through crosslinking, a process that forms a three-dimensional network. The two predominant methods are:

-

Addition Cure (Hydrosilylation): This involves the platinum-catalyzed reaction between a vinyl-functional siloxane polymer and a hydride-functional siloxane crosslinker. This method is known for its fast cure times and the absence of byproducts.[5]

-

Condensation Cure: This reaction typically involves the hydrolysis of alkoxy-functional siloxanes in the presence of moisture, followed by the condensation of the resulting silanol groups. This process releases alcohol as a byproduct.[6]

The crosslink density of the resulting elastomer is a critical parameter that directly influences its mechanical properties and, importantly, the diffusion and release rate of any incorporated active pharmaceutical ingredient (API).[4][7]

Mechanisms of Controlled Release from Silicone Matrices

The release of a therapeutic agent from a silicone matrix is governed by several factors:

-

Diffusion: The API dissolves within the silicone matrix and diffuses through the polymer network down a concentration gradient. The rate of diffusion is influenced by the molecular size of the API, the crosslink density of the silicone, and the presence of any fillers.[4]

-

Matrix Swelling and Degradation: While traditional silicones are non-degradable, advanced systems can be designed to swell or degrade, thereby releasing the entrapped drug. The hydrolysis of siloxane bonds, although slow at neutral pH, can be catalyzed by acidic or basic conditions.[8]

-

Cleavable Linkers: A more sophisticated approach involves covalently tethering the drug to the polymer network via a linker that can be cleaved by a specific trigger, such as a change in pH or the presence of an enzyme.[1][9] This allows for a more controlled and "on-demand" release profile.

The Therapeutic Potential of Diethylhydroxylamine (DEHA)

DEHA is a versatile organic compound with a range of industrial applications, primarily as an oxygen scavenger and polymerization inhibitor.[10] Its utility in a biomedical context stems from its chemical properties:

-

Free-Radical Scavenger: DEHA is a potent scavenger of free radicals, which are implicated in a wide range of pathological conditions, including inflammation and neurodegenerative diseases.[2]

-

Antioxidant Properties: By inhibiting lipid peroxidation, DEHA can protect cells from oxidative damage.[2]

-

Potential Neuroprotective and Antidepressant Effects: Some studies suggest that related compounds, like DHEA, may have neuroprotective and mood-modulating effects, indicating a potential therapeutic avenue for DEHA.[11][12]

While DEHA has demonstrated low short-term toxicity in some studies, a thorough toxicological assessment is crucial for any new therapeutic application, particularly concerning its potential for reproductive toxicity and carcinogenicity at high doses.[4][13][14][15][16]

Conceptual Design of a DEHA-Releasing Silicone Crosslinker

The central innovation proposed in this guide is the design of a silicone crosslinker that incorporates a DEHA moiety through a cleavable linker. This "pro-drug" approach would allow for the stable incorporation of DEHA into the silicone matrix during curing, followed by its controlled release in a physiologically relevant environment.

Proposed Mechanism of Action

The DEHA-releasing crosslinker would be a multifunctional molecule with at least two reactive sites for participating in the silicone crosslinking reaction (e.g., vinyl or hydride groups for addition cure, or alkoxy groups for condensation cure). The DEHA molecule would be attached to the crosslinker via a hydrolytically cleavable bond, such as a silyl ether.[17][18]

Diagram: Proposed DEHA Release Mechanism

Caption: Hydrolytic cleavage of the linker releases DEHA.

Upon exposure to an aqueous environment, the silyl ether bond would undergo hydrolysis, releasing the free DEHA molecule and leaving behind a stable, inert silicone network. The rate of this release could be tuned by modifying the steric and electronic environment around the silicon atom in the silyl ether linker.[17]

Experimental Protocols

The development of a DEHA-releasing silicone system requires a systematic approach encompassing synthesis, formulation, and rigorous characterization.

Synthesis of a Hypothetical DEHA-Functionalized Crosslinker

This protocol outlines a plausible synthetic route for a DEHA-functionalized crosslinker suitable for an addition cure silicone system.

Objective: To synthesize a di-vinyl functionalized siloxane crosslinker with a pendant DEHA group attached via a silyl ether linkage.

Materials:

-

Diethylhydroxylamine (DEHA)

-

Dichlorodimethylsilane

-

Allyl alcohol

-

Hydridodimethylsilane

-

Platinum catalyst (e.g., Karstedt's catalyst)

-

Anhydrous solvents (e.g., toluene, THF)

-

Triethylamine

Procedure:

-

Protection of DEHA: React DEHA with a suitable protecting group to prevent side reactions at the hydroxylamine functionality.

-

Synthesis of Allyl-DEHA Ether: React the protected DEHA with allyl bromide in the presence of a base to form the corresponding allyl ether.

-

Hydrosilylation with Dichlorodimethylsilane: React the allyl-DEHA ether with dichlorodimethylsilane in the presence of a platinum catalyst. This will form a DEHA-functionalized dichlorosilane.

-

Hydrolysis and Condensation: Carefully hydrolyze the DEHA-functionalized dichlorosilane to form a silanol-terminated intermediate. This can then be reacted with a vinyl-functional silane (e.g., vinyldimethylchlorosilane) to introduce the vinyl groups necessary for crosslinking.

-

Deprotection: Remove the protecting group from the DEHA moiety to yield the final DEHA-releasing crosslinker.

-

Purification and Characterization: Purify the final product using column chromatography or distillation. Characterize the structure and purity using NMR, FT-IR, and mass spectrometry.

Formulation of the DEHA-Releasing Silicone Elastomer

Objective: To prepare a silicone elastomer that incorporates the DEHA-releasing crosslinker.

Materials:

-

Vinyl-terminated polydimethylsiloxane (PDMS)

-

Hydride-terminated polydimethylsiloxane (as a co-crosslinker, if needed to adjust crosslink density)

-

DEHA-releasing crosslinker (synthesized in 5.1)

-

Platinum catalyst

-

Inhibitor (to control cure time)

Procedure:

-

Component A (Vinyl Part): In a suitable mixing vessel, thoroughly mix the vinyl-terminated PDMS with the DEHA-releasing crosslinker and the platinum catalyst inhibitor.

-

Component B (Hydride Part): In a separate vessel, prepare the hydride-terminated PDMS.

-

Mixing and Curing: Combine Component A and Component B in the desired ratio and mix until homogeneous. The mixture can then be cast into molds and cured at a specified temperature (e.g., 60-150°C) for a defined period.

Diagram: Silicone Formulation and Curing Workflow

Caption: Workflow for formulating the DEHA-releasing elastomer.

Characterization of the DEHA-Releasing Silicone Elastomer

A thorough characterization of the cured elastomer is essential to ensure it meets the required specifications for a drug delivery device.

| Parameter | Method(s) | Purpose |

| Mechanical Properties | Tensile testing, Durometer | To assess the strength, elasticity, and hardness of the elastomer. |

| Crosslink Density | Swelling studies (e.g., in toluene), Rheometry | To quantify the degree of crosslinking, which influences release kinetics.[6][7] |

| Thermal Stability | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) | To determine the temperature range in which the material is stable. |

| Surface Properties | Contact angle measurement, Atomic Force Microscopy (AFM) | To evaluate the hydrophobicity and topography of the elastomer surface. |

In Vitro DEHA Release Studies

Objective: To quantify the release of DEHA from the silicone elastomer over time.

Materials:

-

DEHA-releasing silicone elastomer samples (e.g., discs of known dimensions)

-

Phosphate-buffered saline (PBS) at pH 7.4

-

Incubator or water bath at 37°C

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or electrochemical)

Procedure:

-

Sample Preparation: Place a pre-weighed elastomer sample in a known volume of PBS.

-

Incubation: Incubate the samples at 37°C with gentle agitation.

-

Sampling: At predetermined time points, withdraw an aliquot of the PBS for analysis. Replace the withdrawn volume with fresh PBS to maintain sink conditions.

-

Quantification: Analyze the concentration of DEHA in the collected samples using a validated HPLC method. A derivatization step may be necessary to improve the detectability of DEHA, which lacks a strong chromophore.[19][20][21][22][23]

-

Data Analysis: Plot the cumulative amount of DEHA released versus time to determine the release profile.

Biocompatibility and Future Perspectives

The successful development of a DEHA-releasing silicone system for clinical applications hinges on its biocompatibility. While silicones are generally considered biocompatible, the release of DEHA and any potential degradation products from the crosslinker must be carefully evaluated.[1] In vitro cytotoxicity assays (e.g., ISO 10993-5) and in vivo studies will be necessary to establish the safety profile of the material.

The concept of a DEHA-releasing crosslinker opens up new possibilities for the development of advanced drug delivery systems. Future research could focus on:

-

Stimuli-Responsive Systems: Designing linkers that are cleaved in response to specific biological triggers, such as low pH in a tumor microenvironment or the presence of specific enzymes, would enable targeted drug delivery.[9][24][25][26]

-

Combination Therapies: Co-loading the silicone matrix with other therapeutic agents to achieve synergistic effects.

-

Surface Modification: Modifying the surface of the elastomer to enhance its biocompatibility or to control cell adhesion.

Conclusion

The development of DEHA-releasing silicone crosslinkers represents a novel and promising avenue for the creation of advanced drug delivery systems. By combining the well-established benefits of silicone elastomers with the therapeutic potential of DEHA, it is conceivable to design materials that can provide controlled, localized delivery of a protective agent. While the specific synthesis and application of such a system require further research and development, the foundational principles and experimental methodologies outlined in this guide provide a solid framework for future innovation in this exciting field.

References

-

Zhao, Y., Liu, B., Lou, R., et al. (2022). Construction of hyperbranched polysiloxane-based multifunctional fluorescent prodrug for preferential cellular uptake and dual-responsive drug release. Biomaterials Advances, 137, 212848. Available from: [Link]

-

(PDF) Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions. (n.d.). ResearchGate. Available from: [Link]

- DEHA is of low short-term toxicity; however, dietary levels above 6000 mg/kg of feed induce peroxisomal proliferation in the liv. (n.d.).

-

Kinetics of cure, cross link density and adhesion of water-reactive alkoxysilicone sealants. (2012). SpringerLink. Available from: [Link]

-

Diethylhydroxylamine | C4H11NO | CID 19463. (n.d.). PubChem. Available from: [Link]

-

Zhao, Y., Liu, B., Lou, R., et al. (2022). Construction of hyperbranched polysiloxane-based multifunctional fluorescent prodrug for preferential cellular uptake and dual-responsive drug release. PubMed. Available from: [Link]

-

Porous Silicon Nanocarriers with Stimulus‐Cleavable Linkers for Effective Cancer Therapy. (n.d.). PubMed Central. Available from: [Link]

-

Diethylhydroxylamine: A Versatile Chemical with Industrial Applications and Health Concerns. (2024). Gas-Sensing.com. Available from: [Link]

-

Kinetics of cure, crosslink density and adhesion of water-reactive alkoxysilicone sealants. (2025). ResearchGate. Available from: [Link]

-

Some Theoretical and Experimental Evidence for Particularities of the Siloxane Bond. (2022). PubMed Central. Available from: [Link]

-

Dynamic Crosslinked Silicones and Their Composites: A Review. (2022). Engineered Science Publisher. Available from: [Link]

-

Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. (n.d.). PubMed Central. Available from: [Link]

- Silicone Phase Behavior Resolves the Softness–Surface Functionality Trade-Off in Emerging Stretchable Electronics. (n.d.). ChemRxiv.

-

Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles. (n.d.). PubMed Central. Available from: [Link]

- CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Bis(2-ethylhexyl) Adipate (DEHA)”. (2018). Consumer Product Safety Commission.

- Amine functional siloxanes. (n.d.). Google Patents.

- Antimicrobial silicones. (n.d.). Google Patents.

-

Systemic toxicity of di (2-ethylhexyl) adipate (DEHA) in rats following 28-day intravenous exposure. (2019). PubMed. Available from: [Link]

-

Di(2-ethylhexyl) adipate (DEHA) induced developmental toxicity but not antiandrogenic effects in pre- and postnatally exposed Wistar rats | Request PDF. (n.d.). ResearchGate. Available from: [Link]

-

Structuring Silicone Elastomers for Drug Delivery. (2010). IOVS. Available from: [Link]

- Influence of interfaces on the rates of crosslinking in poly(dimethyl siloxane)

- Silicone release coatings containing higher alkenyl functional siloxanes. (n.d.). Google Patents.

-

Stimuli-Responsive Materials for Tissue Engineering and Drug Delivery. (n.d.). PubMed Central. Available from: [Link]

- Amino-functional silicone resins and emulsions containing them. (n.d.). Google Patents.

- Method of preparing amine-cured silicone compositions resistant to hydrocarbon fluid and uses thereof. (n.d.). Google Patents.

- Amino silicone-silicate polymers. (n.d.). Google Patents.

-

Dehydroepiandrosterone (DHEA): Pharmacological Effects and Potential Therapeutic Application. (n.d.). PubMed. Available from: [Link]

-

(PDF) Silicon‐Based Linkers for Tunable Acid‐Sensitive Drug Release from Polymeric Nanoparticles. (2025). ResearchGate. Available from: [Link]

-

Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. (2002). ACS Publications. Available from: [Link]

-

N,N-Diethylhydroxylamine | CAS#:3710-84-7. (2025). Chemsrc. Available from: [Link]

-

Exploring the Chemistry Behind Silicone-Based Release Additives | 2017-02-01 | PCI Magazine. (2017). PCI Magazine. Available from: [Link]

-

DIETHYLHYDROXYLAMINE (DEHA). (n.d.). Ataman Kimya. Available from: [Link]

- DIETHYLHYDROXYLAMINE (DEHA). (n.d.).

-

DEHA - Diethylhydroxylamine. (n.d.). SME Business Services Limited. Available from: [Link]

-

DHEA lessens depressive-like behavior via GABA-ergic modulation of the mesolimbic system. (2009). PubMed. Available from: [Link]

-

Experimental design for optimizing drug release from silicone elastomer matrix and investigation of transdermal drug delivery. (2011). PubMed. Available from: [Link]

-

A review on biological matrices and analytical methods used for determination of drug of abuse. (2011). Journal of Applied Pharmaceutical Science. Available from: [Link]

-

DEHA. (n.d.). Ataman Kimya A.Ş.. Available from: [Link]

-

Stimuli-responsive Drug Delivery Nanosystems: From Bench to Clinic. (n.d.). Bentham Science. Available from: [Link]

-

Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. (2025). PubMed. Available from: [Link]

-

Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. (2025). MDPI. Available from: [Link]

- Development of cleavable linkers for polymer-drug conjug

-

Delivery of Natural Agents by Means of Mesoporous Silica Nanospheres as a Promising Anticancer Strategy. (n.d.). PubMed Central. Available from: [Link]

-

Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2020). PubMed. Available from: [Link]

- Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. (n.d.). CST Technologies.

Sources

- 1. WO2021144769A1 - Antimicrobial silicones - Google Patents [patents.google.com]

- 2. N,N-Diethylhydroxylamine | 3710-84-7 [chemicalbook.com]

- 3. Diethylhydroxylamine | C4H11NO | CID 19463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. gas-sensing.com [gas-sensing.com]

- 5. Construction of hyperbranched polysiloxane-based multifunctional fluorescent prodrug for preferential cellular uptake and dual-responsive drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Porous Silicon Nanocarriers with Stimulus‐Cleavable Linkers for Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DEHA - Diethylhydroxylamine [sme.in]

- 11. Dehydroepiandrosterone (DHEA): Pharmacological Effects and Potential Therapeutic Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DHEA lessens depressive-like behavior via GABA-ergic modulation of the mesolimbic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdn.who.int [cdn.who.int]

- 14. cpsc.gov [cpsc.gov]

- 15. Systemic toxicity of di (2-ethylhexyl) adipate (DEHA) in rats following 28-day intravenous exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. japsonline.com [japsonline.com]

- 20. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. cstti.com [cstti.com]

- 24. 作为智能药物递送系统的刺激响应材料 [sigmaaldrich.cn]

- 25. Stimuli-Responsive Materials for Tissue Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 26. eurekaselect.com [eurekaselect.com]

An In-depth Technical Guide to the Physicochemical Characterization of Methyltris(N,N-diethylaminoxy)silane: Refractive Index and Density

Introduction

Methyltris(N,N-diethylaminoxy)silane (CAS No. 18418-55-8) is an organosilicon compound of interest within the broader class of aminosilanes.[1] These compounds are characterized by the presence of at least one silicon-nitrogen bond and are pivotal in materials science.[2][3][4] Aminosilanes serve as versatile adhesion promoters, coupling agents, surface modifiers, and crosslinking agents in a wide array of applications, including the formulation of advanced coatings, adhesives, and composite materials.[4][5] Their bifunctional nature, typically comprising a reactive amino group and hydrolyzable alkoxy or other functional groups, enables them to form durable chemical bridges between inorganic substrates and organic polymers.[4]

The specific properties of an aminosilane, such as its refractive index and density, are critical determinants of its performance and suitability for various applications. The refractive index is a fundamental optical property that influences the transparency and appearance of formulations, a key consideration in the development of clear coatings and emulsions.[6] Density, a measure of mass per unit volume, is essential for quality control, material characterization, and the conversion of volume to mass in industrial processes.[7]

Physicochemical Properties of Aminoxysilanes: Theoretical Context

The refractive index and density of organosilicon compounds are influenced by their molecular structure. The presence of silicon, with its unique atomic radius and polarizability, differentiates these compounds from their purely organic counterparts.[8][9] The refractive index of silicone polymers can be modified by altering the organo-functional groups attached to the silicon backbone. For instance, the incorporation of aromatic groups tends to increase the refractive index, while fluoro-containing groups can decrease it.[6][10]

For methyltris(N,N-diethylaminoxy)silane, the presence of three N,N-diethylaminoxy groups attached to a central methylsilane core will dictate its physicochemical properties. To provide a frame of reference, the properties of some analogous organosilicon compounds are presented in the table below.

| Compound Name | CAS Number | Refractive Index (nD) | Density (g/cm³) |

| Methyltris(methylethylketoxime)silane | 22984-54-9 | 1.4535-1.4550 @ 25°C | 0.9700-0.9800 @ 20°C |

| Methyltris(trimethylsiloxy)silane | 17928-28-8 | ~1.41 | 0.851 - 0.868 |

| N,N-Diethyltrimethylsilylamine | 996-50-9 | 1.411 @ 20°C | 0.767 @ 25°C |

This data is compiled from various chemical supplier and database sources and should be used for comparative purposes only.

Based on these related structures, it can be hypothesized that the refractive index of methyltris(N,N-diethylaminoxy)silane will likely fall within the range of 1.4 to 1.5, and its density will be slightly less than 1 g/cm³. However, precise values can only be ascertained through empirical measurement.

Synthesis of Methyltris(N,N-diethylaminoxy)silane: A Conceptual Overview

The synthesis of aminosilanes can be achieved through several routes. A common industrial method involves the reaction of a halosilane with an amine, which results in the formation of the desired aminosilane and a stoichiometric amount of ammonium halide byproduct.[3][11][12] A more sustainable approach that has gained traction is the dehydrocoupling of amines and silanes, which produces hydrogen gas as the only byproduct.[2][3]

For the synthesis of methyltris(N,N-diethylaminoxy)silane, a plausible approach would be the reaction of methyltrichlorosilane with N,N-diethylhydroxylamine. This reaction would likely be carried out in an inert solvent and under an inert atmosphere to prevent unwanted side reactions with moisture. The reaction would proceed via the substitution of the chloro groups on the silane with the N,N-diethylaminoxy groups.

Experimental Determination of Refractive Index

The refractive index of a liquid is a dimensionless number that describes how light propagates through it.[6] It is a fundamental property that is sensitive to temperature and the wavelength of light used for measurement. The following protocol is based on the principles outlined in ISO 6320 and describes the use of a digital Abbe-type refractometer.[13][14][15]

Protocol for Refractive Index Measurement

1. Objective: To accurately determine the refractive index of a liquid sample of methyltris(N,N-diethylaminoxy)silane at a specified temperature (e.g., 20°C or 25°C) using the sodium D-line (589.6 nm).

2. Materials and Apparatus:

- Digital Abbe-type refractometer with temperature control (Peltier or water bath).

- Certified refractive index standards (e.g., distilled water, sucrose solutions, or calibration oils).[16][17]

- Lint-free tissues.

- Suitable solvent for cleaning (e.g., isopropanol or acetone).

- Pasteur pipettes or syringes.

- The liquid sample of methyltris(N,N-diethylaminoxy)silane.

3. Experimental Workflow:

Caption: Experimental workflow for refractive index determination.

4. Step-by-Step Procedure:

- Instrument Preparation: Turn on the refractometer and allow it to stabilize. Set the desired measurement temperature (e.g., 20.0 ± 0.1 °C).[14]

- Prism Cleaning: Using a lint-free tissue moistened with a suitable solvent, gently wipe the surface of the measurement prism. Perform a final wipe with a dry, clean tissue to ensure the surface is free of any residue.

- Calibration: Place a few drops of a certified refractive index standard, such as distilled water (nD at 20°C ≈ 1.3330), onto the prism.[16] Perform a measurement. The reading should be within the specified tolerance of the standard. If not, follow the manufacturer's instructions for calibration adjustment. Clean the prism thoroughly after calibration.

- Sample Application: Using a clean Pasteur pipette, apply a small amount of the methyltris(N,N-diethylaminoxy)silane sample to the prism, ensuring the entire surface is covered.

- Measurement: Initiate the measurement. Allow the reading to stabilize before recording the refractive index value to four or five decimal places.

- Replicates: Clean the prism and repeat the measurement with fresh aliquots of the sample at least two more times to ensure reproducibility.

- Final Cleaning: After the final measurement, thoroughly clean the prism with the appropriate solvent and lint-free tissues.

5. Data Analysis and Reporting:

- Calculate the average of the replicate measurements.

- Determine the standard deviation to assess the precision of the measurements.

- Report the average refractive index along with the measurement temperature and the wavelength of light used (e.g., nD²⁰ = 1.XXXX ± 0.000Y).

Experimental Determination of Density

Density is defined as the mass of a substance per unit volume.[7] For high-precision measurements of liquids, the oscillating U-tube method, as described in ASTM D4052, is a widely accepted standard.[7][18][19][20] This technique offers high accuracy, requires a small sample volume, and can be automated.[21]

Protocol for Density Measurement

1. Objective: To accurately determine the density of a liquid sample of methyltris(N,N-diethylaminoxy)silane at a specified temperature using a digital density meter.

2. Materials and Apparatus:

- Digital density meter with an oscillating U-tube and built-in thermostat.

- Certified density standards (e.g., dry air and ultrapure water).

- Syringes for sample injection.

- Suitable solvent for cleaning (e.g., isopropanol or acetone).

- The liquid sample of methyltris(N,N-diethylaminoxy)silane.

3. Experimental Workflow:

Caption: Experimental workflow for density determination.

4. Step-by-Step Procedure:

- Instrument Preparation: Turn on the density meter and set the desired measurement temperature (e.g., 20.00 ± 0.05 °C).

- U-tube Cleaning: Clean the oscillating U-tube with a suitable solvent, followed by a rinse with acetone to facilitate drying. Pass a stream of dry air through the tube until the density reading is stable and consistent with the known density of air at the measurement temperature and pressure.

- Calibration: Perform a two-point calibration using dry air and degassed, ultrapure water. The instrument will use the known densities of these standards to calibrate its response.

- Sample Injection: Using a clean, dry syringe, slowly and carefully inject the methyltris(N,N-diethylaminoxy)silane sample into the U-tube, ensuring there are no air bubbles.[21]

- Measurement: Allow the sample to thermally equilibrate within the U-tube. The instrument will display a stable density reading once equilibrium is reached. Record this value.

- Replicates: Clean and dry the U-tube and repeat the measurement with fresh aliquots of the sample at least two more times.

- Final Cleaning: After the final measurement, thoroughly clean the U-tube with the appropriate solvent and dry it completely.

5. Data Analysis and Reporting:

- Calculate the average of the replicate density measurements.

- Determine the standard deviation.

- Report the average density in g/cm³ or kg/m ³ along with the measurement temperature (e.g., ρ²⁰ = 0.XXXX ± 0.000Y g/cm³).[19]

Conclusion

The refractive index and density of methyltris(N,N-diethylaminoxy)silane are essential physicochemical parameters for its application in advanced materials and chemical formulations. While direct literature values are not currently available, this guide provides the necessary framework for their empirical determination through robust, standardized methodologies. By following the detailed protocols for refractometry and densitometry, researchers can obtain high-quality, reproducible data. This information is critical for ensuring material consistency, optimizing formulation performance, and advancing the application of this and other novel aminosilanes in science and industry.

References

-

Sustainable Preparation of Aminosilane Monomers, Oligomers, and Polymers through Si‒N Dehydrocoupling Catalysis. RSC Publishing. Available at: [Link]

-

Sustainable preparation of aminosilane monomers, oligomers, and polymers through Si–N dehydrocoupling catalysis. Chemical Communications (RSC Publishing). Available at: [Link]

-

ASTM D4052. eralytics. Available at: [Link]

-

ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid. Ayalytical. Available at: [Link]

-

ISO 6320-1995. iTeh STANDARD PREVIEW. Available at: [Link]

- US9701695B1 - Synthesis methods for amino(halo)silanes. Google Patents.

-

Synthesis of Aminosilane Chemical Vapor Deposition Precursors and Polycarbosilazanes through Manganese-Catalyzed Si–N Dehydrocoupling. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids. ANSI Webstore. Available at: [Link]

-

INTERNATIONAL STANDARD ISO 6320. Available at: [Link]

-

D4052 Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. ASTM. Available at: [Link]

-

Investigation and Preparation of Hydrolytically Stable Aminosilane-derived Layers on Silica Surfaces. IDA. Available at: [Link]

-

The Molar Refraction of Liquid Organosilicon Compounds. ACS Publications. Available at: [Link]

-

Refractive index modification of silicone polymers. Personalcaremagazine.com. Available at: [Link]

-

Estimating the Physical Properties of Organosilicon Chemicals. MKS. Available at: [Link]

-

Aminosilane Complex. Silicone Rubber Additives & Silane Polymer Manufacturer in China. Available at: [Link]

-

Silicon & Organosilicon Compounds: Physical & Chemical Properties. ILO's Encyclopaedia of Occupational Health and Safety. Available at: [Link]

-

Optical properties of organosilicon compounds containing sigma-electron delocalization by quasiparticle self-consistent GW calculations. DiVA. Available at: [Link]

- US20160159829A1 - Organosiloxane composition having high refractive index and applications containing the same. Google Patents.

-

properties of common organic compounds - sortable. CHEMISTRY. Available at: [Link]

-

Chemical Vapor Deposition of Three Aminosilanes on Silicon Dioxide: Surface Characterization, Stability, Effects of Silane Concentr. ACS Publications. Available at: [Link]

-

High-Quality Amino Silanes for Adhesion & Surface Treatment. Silico. Available at: [Link]

-

Aminosilane | H2NSi | CID 10290728. PubChem - NIH. Available at: [Link]

-

ISO 6320. iTeh Standards. Available at: [Link]

-

Synthesis of aminosilane crosslinked cationomeric waterborne polyurethane nanocomposites and its physicochemical properties. ResearchGate. Available at: [Link]

-

Silicon. Wikipedia. Available at: [Link]

-

Silicon | Si | CID 5461123. PubChem - NIH. Available at: [Link]

- US7429638B2 - High refractive index polysiloxanes and their preparation. Google Patents.

-

Refractive Index Standards. SPT Instrument. Available at: [Link]

-

Refractive Index & Brix Standard Liquids. Kyoto Electronics Manufacturing Co.,Ltd.("KEM"). Available at: [Link]

-

tris(trimethylsilyl)silane. Organic Syntheses Procedure. Available at: [Link]

-

PECVD Synthesis of Silicon Carbonitride Layers Using Methyltris(diethylamino)silane as the New Single-Source Precursor. ResearchGate. Available at: [Link]

-

Synthesis of Ethyltris(dimethylamino)silane. PrepChem.com. Available at: [Link]

-

CAS NO. 18418-55-8 | METHYLTRIS(N,N-DIETHYLAMINOXY)SILANE | C13H33N3O3Si. Local Pharma Guide. Available at: [Link]

-

Tris(diethylamino)silane-A New Precursor Compound for Obtaining Layers of Silicon Carbonitride. ResearchGate. Available at: [Link]

Sources

- 1. CAS NO. 18418-55-8 | METHYLTRIS(N,N-DIETHYLAMINOXY)SILANE | C13H33N3O3Si [localpharmaguide.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Sustainable preparation of aminosilane monomers, oligomers, and polymers through Si–N dehydrocoupling catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. silicorex.com [silicorex.com]

- 5. Aminosilane Complex | Multi-Functional Adhesion Promoter [hs-silanes.com]

- 6. personalcaremagazine.com [personalcaremagazine.com]

- 7. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Estimating the Physical Properties of Organosilicon Chemicals [molecularknowledge.com]

- 10. US7429638B2 - High refractive index polysiloxanes and their preparation - Google Patents [patents.google.com]

- 11. US9701695B1 - Synthesis methods for amino(halo)silanes - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 14. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 15. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 16. Refractive Index Standards – SPT Instrument [sptthailand.com]

- 17. Refractive Index & Brix Standard Liquids | Refractometer / Brix meter | Product | Kyoto Electronics Manufacturing Co.,Ltd.("KEM") [kem.kyoto]

- 18. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 19. ASTM D4052 - eralytics [eralytics.com]

- 20. D4052 Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter [store.astm.org]

- 21. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

Technical Guide: Methyltris(N,N-diethylaminooxy)silane (CAS 18418-55-8)

The following technical guide details the chemical identity, synonyms, and application profile of CAS 18418-55-8.

Identity, Synonyms, and Application Profile in Organosilicon Chemistry[1][2][3][4]

Executive Summary

CAS 18418-55-8 , systematically known as Methyltris(N,N-diethylaminooxy)silane , is a specialized organosilicon crosslinker used primarily in the formulation of Room Temperature Vulcanizing (RTV) silicone sealants.[1][2]

Unlike common acetoxy-cure (vinegar odor) or oxime-cure (MEKO-releasing) crosslinkers, this molecule belongs to the Aminoxy class.[1][2] It is characterized by the release of

Chemical Identity & Synonyms

Correct identification is critical as this compound is often confused with oxime-based silanes (e.g., MOS/VOS) due to similar applications.[1][2]

Nomenclature Taxonomy

The following table consolidates valid synonyms and identifiers used across industrial and academic literature.

| Category | Identifier / Synonym | Notes |

| CAS Registry Number | 18418-55-8 | Primary Identifier |

| IUPAC Name | Methyltris(diethylaminooxy)silane | Systematic name |

| Common Chemical Name | Methyltris(N,N-diethylaminoxy)silane | Standard industry usage |

| Structural Name | Tris(diethylaminooxy)methylsilane | Emphasizes substitution pattern |

| Functional Class | Aminoxy Silane Crosslinker | Distinguishes from Alkoxy/Acetoxy |

| Molecular Formula | ||

| SMILES | CCN(CC)O(ON(CC)CC)ON(CC)CC | Structure string |

Structural Visualization

The diagram below illustrates the hierarchical relationship of the synonyms and the core functional groups defining the molecule.

Figure 1: Structural identity and functional decomposition of CAS 18418-55-8.

Physicochemical Profile

Researchers utilizing CAS 18418-55-8 for synthesis or formulation should adhere to the following physical constants. Note that as a hydrolytically sensitive material, purity and storage conditions significantly impact these values.[2]

| Property | Value | Context |

| Molecular Weight | 307.51 g/mol | |

| Appearance | Clear to pale yellow liquid | Color darkens with moisture exposure |

| Density | At 25°C | |

| Boiling Point | > 250°C (Decomposes) | High MW prevents simple distillation |

| Flash Point | > 90°C | Closed Cup |

| Solubility | Soluble in toluene, hexane, chloroform | Reacts violently with water/alcohols |

| Hydrolytic Stability | Extremely Low | Reacts instantly with atmospheric moisture |

Mechanistic Utility: The Aminoxy Cure

The primary value of CAS 18418-55-8 lies in its curing mechanism.[1] Unlike acetoxy silanes (which release acetic acid and corrode copper/electronics) or methoxy silanes (which cure slowly), aminoxy silanes offer a fast, non-corrosive cure .[1][2]

Hydrolysis & Condensation Pathway

Upon exposure to moisture, the

-

Hydrolysis: The silane reacts with water, releasing

-diethylhydroxylamine (DEHA).[1][2] -

Condensation: The resulting silanol (

) groups condense with the terminal silanols of the silicone polymer (PDMS-OH) to form a siloxane network.[1][2]

Reaction Stoichiometry:

Figure 2: Hydrolysis mechanism showing the generation of the DEHA by-product.[1][2]

Experimental Protocols

Handling & Storage (Critical)

-

Atmosphere: Must be handled under dry nitrogen or argon.[2] Even trace moisture causes skinning.[2]

-

Vessels: Use glass or stainless steel.[2] Avoid PVC or humidity-permeable plastics.[1][2]

-

PPE: The by-product (DEHA) is an irritant with a distinct amine/fishy odor.[1][2] Work in a fume hood.

Formulation of a Basic RTV-1 Sealant

Objective: Create a transparent, neutral-cure silicone rubber.[1][2]

Ingredients:

-

Polymer:

-dihydroxypolydimethylsiloxane (Viscosity 20,000 cSt): 100 parts. -

Catalyst: Dibutyltin Dilaurate (DBTDL): 0.05–0.1 parts (Optional, as aminoxy silanes are often autocatalytic).[1][2]

Procedure:

-

Devolatilization: Charge the polymer into a planetary mixer.[2] Heat to 80°C under vacuum (-0.09 MPa) for 1 hour to remove trace water. Causality: Failure to remove water will cause the crosslinker to gel immediately upon addition.[2]

-

Cooling: Cool the polymer to < 40°C.

-

Addition: Under a nitrogen blanket, add CAS 18418-55-8.[1][2] Mix at low speed for 10 minutes.

-

Packaging: Transfer immediately into moisture-proof cartridges (e.g., aluminum or HDPE with barrier).

Validation:

-

Tack-Free Time (TFT): Spread a 2mm film.[1][2] Touch lightly every minute. Aminoxy systems typically achieve TFT in < 10 minutes (faster than oxime/alkoxy).[1][2]

Safety & Regulatory Considerations

-

By-product Toxicity: The released

-diethylhydroxylamine (CAS 3710-84-7) is a skin and eye irritant but is generally considered less hazardous than the methyl ethyl ketoxime (MEKO) released by oxime silanes, which is a suspected carcinogen in some jurisdictions (e.g., EU regulations).[1][2] -

Corrosion: While "non-corrosive" to copper and aluminum, the basicity of DEHA can affect certain sensitive polycarbonates or acrylics (stress cracking).[2] Compatibility testing is required for plastic substrates.[2]

References

-

Gelest, Inc. (2020).[1][2] Reactive Silicones: Forging New Polymer Links. Gelest Technical Library. Link

-

PubChem. (2025).[1][2] Compound Summary: Methyltris(diethylaminooxy)silane.[1][2] National Library of Medicine.[2] Link

-

Wacker Chemie AG. (2023).[1][2] RTV-1 Silicone Rubber: Chemistry and Technology. Wacker Technical Brochures. Link

-

Shin-Etsu Chemical Co. (2024).[1][2] Silane Coupling Agents and Crosslinkers. Shin-Etsu Silicones.[1][2][3] Link

-

European Chemicals Agency (ECHA). (2025).[1][2] Registration Dossier: Aminoxy silanes. Link[1][2]

Sources

Methodological & Application

Application Note & Protocol for the Synthesis of Methyltris(N,N-diethylaminoxy)silane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of Methyltris(N,N-diethylaminoxy)silane, a versatile organosilicon compound. The protocol herein is designed to be self-validating, with in-depth explanations grounded in established chemical principles to ensure both reproducibility and a thorough understanding of the synthetic process.

Introduction

Methyltris(N,N-diethylaminoxy)silane is an organosilicon compound of interest due to its unique chemical structure, featuring a central silicon atom bonded to a methyl group and three N,N-diethylaminoxy moieties. These aminoxy-functionalized silanes serve as valuable intermediates and building blocks in organic synthesis and materials science. Their applications can range from acting as crosslinking agents in silicone polymers to serving as precursors for more complex organosilane derivatives.[1] The synthesis of such aminosilanes is typically achieved through the reaction of a chlorosilane with a corresponding amine or hydroxylamine.[2][3][4] This protocol details a robust method for the preparation of Methyltris(N,N-diethylaminoxy)silane from methyltrichlorosilane and N,N-diethylhydroxylamine.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Methyltris(N,N-diethylaminoxy)silane.

Experimental Protocol

This protocol outlines the synthesis of Methyltris(N,N-diethylaminoxy)silane from methyltrichlorosilane and N,N-diethylhydroxylamine. The key to a successful synthesis is the stringent control of reaction conditions, particularly temperature and the exclusion of atmospheric moisture.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (molar equivalent) | Notes |

| Methyltrichlorosilane | CH₃SiCl₃ | 149.48 | 1.0 eq | High purity, handle under inert gas |

| N,N-Diethylhydroxylamine | (C₂H₅)₂NOH | 89.14 | 3.3 eq | Anhydrous |

| Triethylamine | (C₂H₅)₃N | 101.19 | 3.3 eq | Dried and distilled |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As solvent |

| Nitrogen or Argon Gas | N₂ or Ar | - | - | For inert atmosphere |

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer and stir bar

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Schlenk line or similar inert atmosphere setup

-

Filtration apparatus (e.g., Buchner funnel or cannula filtration setup)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup:

-

Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser with a nitrogen/argon inlet, and a thermometer.

-

Thoroughly dry all glassware in an oven and assemble while hot under a stream of inert gas to ensure anhydrous conditions.

-

-

Charging the Reactor:

-

To the reaction flask, add N,N-diethylhydroxylamine (3.3 equivalents) and triethylamine (3.3 equivalents) dissolved in 200 mL of anhydrous diethyl ether.

-

Rationale: Triethylamine acts as an acid scavenger, neutralizing the three equivalents of hydrochloric acid produced during the reaction to form triethylamine hydrochloride, a solid precipitate.[2][3] An excess of the hydroxylamine and triethylamine is used to ensure the complete reaction of the methyltrichlorosilane.

-

-

Cooling:

-

Cool the reaction mixture to -30°C using a dry ice/acetone bath.

-

Rationale: The reaction between methyltrichlorosilane and amines is highly exothermic.[5] Maintaining a low temperature is crucial to control the reaction rate, prevent unwanted side reactions, and ensure the selective formation of the desired product.

-

-

Addition of Methyltrichlorosilane:

-

Dissolve methyltrichlorosilane (1.0 equivalent) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add the methyltrichlorosilane solution dropwise to the stirred reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not rise above -25°C.[5]

-

Rationale: Slow addition of the highly reactive chlorosilane allows for better temperature control and prevents localized overheating.[5]

-

-

Reaction:

-

After the addition is complete, continue stirring the reaction mixture at -30°C for an additional 2 hours.

-

Gradually remove the cooling bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for 12 hours to ensure the reaction goes to completion.

-

-

Work-up:

-

A white precipitate of triethylamine hydrochloride will have formed. Remove the solid by filtration under an inert atmosphere. A cannula filtration into a separate dry flask is recommended to maintain anhydrous conditions.

-

Wash the solid precipitate with a small amount of anhydrous diethyl ether to recover any entrained product.

-

Combine the filtrate and the washings.

-

-

Purification:

-

Remove the diethyl ether from the filtrate using a rotary evaporator under reduced pressure.

-

The resulting crude product is then purified by vacuum distillation to yield Methyltris(N,N-diethylaminoxy)silane as a colorless liquid.

-

Safety Precautions

-

Methyltrichlorosilane: This reagent is highly flammable, corrosive, and reacts violently with water and moisture to produce toxic and corrosive hydrogen chloride gas.[6][7] It must be handled in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

-

N,N-Diethylhydroxylamine: This compound is flammable and toxic.[8] Avoid inhalation and skin contact.

-

Triethylamine: This is a corrosive and flammable liquid.

-

Anhydrous Conditions: The reaction is extremely sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under a positive pressure of an inert gas.

-

Exothermic Reaction: The reaction is highly exothermic. Strict temperature control is essential to prevent the reaction from running away.

Characterization

The identity and purity of the synthesized Methyltris(N,N-diethylaminoxy)silane should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., Si-O, N-O).

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

References

- ACS Publications. (2026, February 17). Electroreductive Cross-Electrophile Coupling of Aldimine with Chlorosilanes Enabling the Synthesis of α-Aminosilanes. Organic Letters.

- RSC Publishing. (n.d.).

- RSC Publishing. (n.d.). Sustainable preparation of aminosilane monomers, oligomers, and polymers through Si–N dehydrocoupling catalysis.

- ResearchGate. (n.d.). Synthesis of aminosilanes starting with chlorosilanes and amines.

- Google Patents. (n.d.). US9701695B1 - Synthesis methods for amino(halo)silanes.

- Ataman Kimya. (n.d.). METHYLTRIS(METHYLETHYLKETOXIME)SILANE.

- ResearchGate. (2014, November 25). PECVD Synthesis of Silicon Carbonitride Layers Using Methyltris(diethylamino)silane as the New Single-Source Precursor.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Exploring the Chemical Properties and Applications of Methyltris(methylisobutylketoxime)silane.

- Gelest, Inc. (n.d.). VINYLTRIS(METHYLETHYLKETOXIMINO)SILANE, tech.

- PrepChem.com. (n.d.). Synthesis of Ethyltris(dimethylamino)silane.

- ResearchGate. (n.d.). Illustration of (a) reaction between methyltrichlorosilane and....

- Local Pharma Guide. (n.d.). CAS NO. 18418-55-8 | METHYLTRIS(N,N-DIETHYLAMINOXY)SILANE | C13H33N3O3Si.

- Google Patents. (n.d.). US4474975A - Process for producing tris (N-methylamino) methylsilane.

- ResearchGate. (2025, August 9). Tris(diethylamino)silane-A New Precursor Compound for Obtaining Layers of Silicon Carbonitride.

- Sigma-Aldrich. (n.d.). Silanes.

- RSC Publishing. (n.d.). Theoretical and spectroscopic study of the reaction of diethylhydroxylamine on silicon(100)-2×1.

- Siltech Corporation. (n.d.).

- Santa Cruz Biotechnology. (n.d.). Methyltrichlorosilane.

- Wikipedia. (n.d.). Diethylhydroxylamine.

- CAMEO Chemicals - NOAA. (n.d.). METHYLTRICHLOROSILANE.

- Organic Syntheses Procedure. (n.d.). (1R,6S,7S)-4-(tert-BUTYLDIMETHYLSILOXY)-6-(TRIMETHYLSILYL)BICYCLO[5.4.0]UNDEC-4-EN-2-ONE.

- ACS Publications. (n.d.). Synthesis of ultra-thin copper nanowires using tris(trimethylsilyl)silane for high-performance and low-haze.

Sources

- 1. siltech.com [siltech.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Sustainable preparation of aminosilane monomers, oligomers, and polymers through Si–N dehydrocoupling catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. US4474975A - Process for producing tris (N-methylamino) methylsilane - Google Patents [patents.google.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. METHYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Diethylhydroxylamine - Wikipedia [en.wikipedia.org]

Application Note: Catalysts for Aminoxy Cure Silicone Rubber Formulations

[1]

Abstract

This application note provides a comprehensive technical guide on Aminoxy Cure Silicone systems (Si-O-N linkage). Unlike conventional acetoxy or alkoxy cure systems, aminoxy formulations are unique due to their autocatalytic nature—the basicity of the leaving group (hydroxylamine) drives the condensation reaction, often eliminating the need for toxic organometallic catalysts (e.g., organotin). This guide details the reaction mechanism, kinetic control strategies, and a validated protocol for formulating a 2-Part Room Temperature Vulcanizing (RTV) system. It is designed for researchers in drug delivery and medical device assembly who require a cure system that operates at low temperatures without releasing corrosive byproducts.

Part 1: The Chemistry of Aminoxy Cure

The Autocatalytic Mechanism

The defining feature of aminoxy cure silicone is the Si-O-N bond. The crosslinker is typically a siloxane polymer or silane functionalized with aminoxy groups (e.g., N,N-diethylaminoxy).

When the hydroxyl-terminated polydimethylsiloxane (OH-PDMS) attacks the crosslinker, it displaces a hydroxylamine (

Key Reaction:

Reaction Pathway Visualization

Figure 1: The autocatalytic cycle of aminoxy condensation. The released hydroxylamine increases local basicity, accelerating further crosslinking.

Part 2: Catalyst Selection & Kinetic Control

While the system is autocatalytic, "catalysts" in the context of aminoxy formulations are often used to retard (for pot life) or accelerate (for snap-cure) the reaction.

The "No-Catalyst" Advantage

For biomedical applications, the primary goal is often to avoid heavy metals.

-

Standard Approach: Rely solely on the aminoxy crosslinker (e.g., Copolymers of methylsiloxane and methylaminoxysiloxane).

-

Benefit: Zero risk of organotin leaching; reduced cytotoxicity.

-

Trade-off: Cure rate is dependent on the specific basicity of the aminoxy group (Diethylaminoxy > Dimethylaminoxy).

External Catalysts (When Speed is Critical)

If the autocatalytic rate is insufficient (e.g., for high-speed dispensing), external catalysts can be introduced.

| Catalyst Class | Example Compound | Effect on Aminoxy Cure | Toxicity Profile |

| Organotin | Dibutyltin Dilaurate (DBTDL) | Strong Accelerator. Overrides autocatalysis for rapid bulk cure. | High. (Repr. Toxin). Avoid in medical devices. |

| Titanates | Tetrabutyl Titanate (TBT) | Inhibitor/Modifier. Can form complexes with amines, often retarding cure or causing yellowing. | Moderate. |

| Organic Bases | Tetramethylguanidine (TMG) | Booster. Increases pH to supercharge the condensation. | Moderate/Irritant. |

| Carboxylic Acids | Acetic Acid / Oleic Acid | Retarder. Neutralizes the initial amine release to extend pot life. | Low to Moderate.[1][2] |

Critical Insight: In aminoxy systems, adding acidic components (like stearic acid coated fillers) will retard the cure by neutralizing the autocatalytic amine. Conversely, using basic fillers (like untreated calcium carbonate) can accelerate it.

Part 3: Formulation Protocol (2-Part RTV)

This protocol describes the preparation of a Tin-Free, 2-Part Aminoxy Silicone Elastomer .

Materials

-

Base Polymer:

-dihydroxypolydimethylsiloxane (Viscosity: 2,000–5,000 cSt). -

Crosslinker: Methylvinylsiloxane-methylaminoxysiloxane copolymer (Active Content: ~0.8 mmol/g aminoxy).

-

Filler: Fumed Silica (HEXAMETHYLDISILAZANE treated). Note: Do not use acidic treated silica.

-

Chain Extender (Optional):

-bis(aminoxy)polydimethylsiloxane (for elongation).

Experimental Workflow

Figure 2: Step-by-step formulation workflow for a 2-part aminoxy RTV system.

Detailed Procedure

-

Base Preparation (Part A):

-

Disperse 20 wt% treated fumed silica into the OH-PDMS.

-

Crucial Step: Heat to 150°C under vacuum (-0.09 MPa) for 2 hours. This removes adsorbed water on the silica which would otherwise trigger premature hardening when the crosslinker is added.

-

-

Crosslinker Blending (Part B):

-

In a separate moisture-free container, blend the Aminoxy Crosslinker with any silicone fluid diluents.

-

Tip: If using a colorant, add it to Part A, not Part B, to avoid reactivity issues.

-

-

Mixing (A+B):

-

Ratio: Typically 10:1 (Base:Crosslinker) by weight.

-

Mix thoroughly using a planetary centrifugal mixer (e.g., SpeedMixer) for 60 seconds at 2000 RPM.

-

Warning: The reaction starts immediately upon contact. The hydroxylamine smell will be noticeable.

-

-

Curing:

-

Cast into molds.

-

Skin-Over Time: 5–10 minutes (typical).

-

Tack-Free Time: 30–60 minutes.

-

Full Cure: 24 hours at 25°C.

-

Part 4: Characterization & Troubleshooting

Validation Metrics

To ensure the "catalyst" (crosslinker) is active and the stoichiometry is correct:

| Test | Method | Target Specification |

| Skin-Over Time | Finger touch method | 5–15 min |

| Hardness | ASTM D2240 (Shore A) | 25–40 (after 24h) |

| Reversion | Heat age @ 150°C (72h) | Change in Hardness < 5 points |

Troubleshooting Guide

-

Issue: Reversion (Softening) in Deep Sections.

-

Cause: Aminoxy cure releases hydroxylamine. If trapped in deep sections (thick potting), the basic byproduct can attack the siloxane backbone (base-catalyzed depolymerization).

-

Solution: Reduce the crosslinker level or switch to a "scavenger" formulation that neutralizes the amine. Ensure open surface area for byproduct evaporation.

-

-

Issue: Poor Adhesion.

-

Cause: Hydroxylamines are not aggressive adhesion promoters compared to titanates in alkoxy systems.

-

Solution: Use a primer (e.g., dilute solution of aminopropyltriethoxysilane) on the substrate before application.

-

-

Issue: Yellowing.

-

Cause: Oxidation of the amine byproduct.

-

Solution: Ensure the formulation contains antioxidants if aesthetic purity is required, or switch to a diethylaminoxy (less yellowing) vs. other amine types.

-

References

-

Gelest, Inc. "Reactive Silicones: Forging New Polymer Links." Gelest Catalog & Technical Guide. Link

-

Dow Corning (via NIH). "Impacts of Different Functional Groups on the Kinetic Rates of α-Amine Ketoximesilanes Hydrolysis." PubMed Central. Link

-

M.J. Owen. "Siloxane Polymers." Encyclopedia of Polymer Science and Technology. Link

-

Shin-Etsu Silicone. "RTV Silicone Rubber for Electrical & Electronic Applications." Technical Data Sheet. Link

-

Momentive. "Niax* Catalysts for Silicone & Polyurethane." Technical Guide. Link

Preparation of low-modulus silicone sealants using aminoxy crosslinkers

Application Note & Protocol

Title: Formulation and Preparation of Low-Modulus, One-Component (RTV-1) Silicone Sealants Utilizing Aminoxy Crosslinking Systems

Introduction: The Need for Flexible, High-Performance Sealants

Silicone sealants are a cornerstone of modern construction, automotive, and electronics applications, prized for their exceptional durability, thermal stability, and resistance to environmental factors like UV radiation and moisture.[1][2] These materials are typically formulated as Room-Temperature Vulcanizing (RTV) systems, which cure upon exposure to ambient conditions.[1][3] One-component (RTV-1) sealants, in particular, offer the convenience of a ready-to-use product that cures by reacting with atmospheric moisture.[2][4][5]

A critical performance metric for many applications is the sealant's modulus, which describes its stiffness or resistance to deformation under an applied force.[6][7] Low-modulus sealants are highly flexible and can accommodate significant joint movement, such as that caused by thermal expansion and contraction, without placing excessive stress on the substrate or the adhesive bond line.[6][7][8] This makes them the preferred choice for sealing expansion joints, window and door frames, and bonding materials with dissimilar coefficients of thermal expansion.[6][7][8]

The curing chemistry is central to a sealant's final properties. While traditional acetoxy-cure systems are fast and effective, they release corrosive acetic acid as a byproduct.[2][9] Neutral-cure systems, such as those based on aminoxy crosslinkers, offer a non-corrosive alternative, making them suitable for sensitive substrates like marble and certain metals.[9][10] This application note provides a detailed guide to the principles, formulation strategies, and laboratory-scale preparation of low-modulus RTV-1 silicone sealants based on aminoxy cure chemistry.

Underlying Principles: The Chemistry of Aminoxy-Cure Systems

The curing of a one-component, aminoxy-based silicone sealant is a two-stage condensation reaction initiated by atmospheric moisture.[4][11]

-

End-Capping Reaction: During compounding in a moisture-free environment, the aminoxy silane crosslinker, typically a trifunctional silane like Methyltris(methylethylketoximino)silane (MOS) or Vinyltris(methylethylketoximino)silane (VOS), reacts with the terminal silanol (Si-OH) groups of the base polydimethylsiloxane (PDMS) polymer.[5][12] This "end-capping" step attaches moisture-sensitive aminoxy groups to the ends of the polymer chains.[1][13]

-

Moisture-Triggered Crosslinking: Once the sealant is applied and exposed to air, the hydrolytically unstable aminoxy groups react with water molecules (hydrolysis) to form reactive silanol intermediates. These intermediates then rapidly condense with each other, forming stable siloxane (Si-O-Si) cross-links and releasing an aminoxy compound (e.g., methylethylketoxime, MEKO) as a byproduct.[10][11] This process builds a three-dimensional elastomeric network, transforming the initial paste into a durable, flexible rubber.[3][14]

Caption: Moisture-cure mechanism of an aminoxy-based RTV-1 silicone sealant.

Formulation Components for Low-Modulus Sealants

Achieving a low modulus requires careful selection and balancing of formulation components to create a flexible polymer network.[1][3] The general strategy is to decrease crosslink density by using higher molecular weight polymers and chain extenders while minimizing the use of reinforcing fillers.[3]

| Component | Chemical Example | Typical % (w/w) | Function & Rationale for Low-Modulus Formulation |

| Base Polymer | Silanol (-OH) terminated Polydimethylsiloxane (PDMS) | 40 - 60 | Forms the elastomeric backbone. Expertise: Higher viscosity (e.g., 80,000 - 150,000 cSt) polymers are used.[3][15] Longer polymer chains between cross-links result in a lower crosslink density and greater flexibility (lower modulus).[3][16] |

| Aminoxy Crosslinker | Methyltris(methylethylketoximino)silane (MOS), Vinyltris(methylethylketoximino)silane (VOS) | 3 - 7 | Reacts with the base polymer and atmospheric moisture to form the cross-linked network.[5][10] Expertise: The choice and blend of crosslinkers (e.g., MOS/VOS) can be used to precisely control the cure rate, skin-over time, and final mechanical properties.[10] |

| Filler (Non-Reinforcing) | Precipitated or Ground Calcium Carbonate (CaCO₃), surface-treated | 20 - 40 | Provides body, controls rheology (non-sag), and reduces cost. Expertise: For low-modulus sealants, non-reinforcing or semi-reinforcing fillers like treated CaCO₃ are preferred over highly reinforcing fumed silica.[1][3] This prevents excessive stiffening of the elastomer. |

| Filler (Reinforcing) | Fumed Silica (hydrophobic) | 0 - 5 | Provides thixotropy and reinforcement (tear strength, tensile strength). Expertise: Used sparingly or omitted in low-modulus formulations to maintain flexibility.[3][12] If used, hydrophobic grades are essential to prevent premature reaction with moisture-sensitive components during storage.[12] |

| Plasticizer / Extender | Non-reactive PDMS fluid (e.g., 1,000 cSt) | 5 - 20 | Reduces viscosity for better processability and extrudability.[3] Expertise: Acts as a softening agent, directly lowering the modulus and increasing elongation of the cured sealant.[3][16] It lubricates the polymer chains, allowing them to move more freely. |

| Adhesion Promoter | Organofunctional Silanes (e.g., Amino- or Epoxy-functional silanes) | 0.5 - 2.0 | Enhances unprimed adhesion to a wide variety of substrates.[3][12][17] Expertise: These molecules act as a bridge, with one end reacting with the sealant matrix and the other end bonding to the substrate surface. The specific silane is chosen based on the target substrate.[12] |

| Catalyst | Organotin compounds (e.g., Dibutyltin dilaurate, DBTDL) | 0.05 - 0.2 | Accelerates the rate of the condensation cure reaction.[3][4] Expertise: Catalyst concentration is a critical parameter for controlling the cure speed (tack-free time and full cure). However, some aminoxy systems can be self-catalytic due to the basicity of the byproducts.[9] |

| Water Scavenger | Often the crosslinker itself or other reactive silanes | (Excess Crosslinker) | Reacts with trace moisture present in the raw materials, ensuring long-term package stability (shelf life).[1][9] Expertise: An excess of the main crosslinker is typically added to serve this function, preventing premature gelation in the cartridge.[1] |

Experimental Protocol: Laboratory-Scale Preparation

This protocol outlines the preparation of a ~200g batch of a low-modulus aminoxy-cure sealant. All operations must be carried out in a low-humidity environment (e.g., a glove box or dry room) to prevent premature curing.

4.1 Materials & Equipment

-

Materials: See table in Section 3.0. All materials should be dried/stored appropriately.

-

Equipment:

-

Planetary centrifugal mixer or a laboratory mixer with a high-shear blade.

-

Vacuum pump for degassing.

-

Sealant cartridge and application gun.

-

Spatulas, beakers, and weighing balance.

-

Controlled humidity chamber for curing.

-

4.2 Experimental Workflow

Caption: Laboratory workflow for preparing RTV-1 silicone sealant.

4.3 Step-by-Step Methodology

-

Preparation: Ensure all glassware is meticulously dried. If using fillers like calcium carbonate, dry them in an oven at 120°C for at least 4 hours and allow them to cool in a desiccator.

-

Polymer & Plasticizer Addition: To the mixing vessel, add the high-viscosity silanol-terminated PDMS polymer and the non-reactive PDMS plasticizer. Mix at low speed for 5 minutes until a homogeneous blend is achieved.

-

Filler Incorporation: While mixing at high speed, slowly add the dried calcium carbonate and any fumed silica in small increments. Continue mixing for 15-20 minutes after all filler has been added to ensure thorough dispersion and a smooth, uniform paste. This step generates heat, so temperature control may be necessary.[16]

-

Crosslinker & Catalyst Addition: Reduce the mixing speed. Add the adhesion promoter, followed by the aminoxy crosslinker. Finally, add the organotin catalyst. Mix for an additional 5 minutes at low speed to ensure homogeneity without incorporating excessive air.

-

Degassing: Transfer the formulated sealant to a vacuum-rated container. Apply vacuum to the mixture to remove any air bubbles entrapped during the mixing process. The paste will expand and then collapse. Continue degassing for 10-15 minutes until bubbling subsides.

-

Packaging: Immediately transfer the degassed sealant into a sealant cartridge, ensuring no air is introduced. Seal the cartridge tightly with the nozzle and piston.

-

Curing: For testing, extrude beads of the sealant onto appropriate substrates (e.g., polyethylene sheets for physical testing, glass or aluminum for adhesion tests). Place the samples in a controlled environment (e.g., 23°C and 50% relative humidity) to cure. The sealant will form a skin first, with the cure progressing inwards over several days.[18]

Characterization & Quality Control

The performance of the cured sealant must be validated against established standards.[8] A full cure (typically 7 days for a 3-4 mm thick bead) is required before conducting most mechanical tests.

| Property | ASTM Standard | Typical Values for Low-Modulus Sealant | Significance |

| Skin-Over Time | ASTM C679 | 10 - 30 minutes | Indicates the working time before the surface becomes tack-free. |

| Hardness | ASTM C661 (Shore A) | 15 - 30 | Measures the resistance to indentation; a lower value indicates a softer, more flexible material. |

| Tensile Strength | ASTM D412 | 1.0 - 2.0 MPa (145 - 290 psi) | The maximum stress the material can withstand before breaking. |

| Elongation at Break | ASTM D412 | 400 - 800 % | The percentage increase in length before rupture; high elongation is characteristic of flexible sealants. |

| 100% Modulus | ASTM D412 | 0.2 - 0.5 MPa (30 - 75 psi) | The stress required to elongate the sample to 100% of its original length. This is a key indicator of a low-modulus sealant.[1] |

| Adhesion & Cohesion | ASTM C719 | Class 50 or Class 100/50 | Evaluates performance under cyclic movement, a critical test for joint sealants.[8][19] A Class 100/50 rating indicates the sealant can tolerate 100% extension and 50% compression of the original joint width.[19] |

Conclusion